3-(Pentafluorophenyl)propionic acid
Overview
Description
3-(Pentafluorophenyl)propionic acid is an organic compound with the molecular formula C9H5F5O2. It is characterized by the presence of a pentafluorophenyl group attached to a propanoic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications.
Scientific Research Applications
3-(Pentafluorophenyl)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
Target of Action
It is known that similar compounds, such as profens, are nonselective, nonsteroidal anti-inflammatory drugs (nsaids) that have a wide range of targets .
Mode of Action
Profens, which are structurally related, are known to reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .
Biochemical Pathways
For instance, 3-phenylpropionic acid, a gut microbiota-derived metabolite, has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . Another study showed that 3-phenylpropionic acid promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Pharmacokinetics
Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
Related compounds, such as profens, are known to reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .
Biochemical Analysis
Biochemical Properties
3-(Pentafluorophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases, which facilitate its incorporation into metabolic pathways. The pentafluorophenyl group enhances the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions and other biochemical processes. Additionally, 3-(Pentafluorophenyl)propanoic acid can form stable complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(Pentafluorophenyl)propanoic acid on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. By modulating these pathways, 3-(Pentafluorophenyl)propanoic acid can affect gene expression and cellular metabolism. In some cell types, this compound has been observed to induce apoptosis, while in others, it promotes cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 3-(Pentafluorophenyl)propanoic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, 3-(Pentafluorophenyl)propanoic acid can inhibit the activity of certain hydrolases by forming a covalent bond with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pentafluorophenyl)propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentafluorophenyl)propanoic acid is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Pentafluorophenyl)propanoic acid in animal models are dose-dependent. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. In animal studies, threshold effects have been identified, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of 3-(Pentafluorophenyl)propanoic acid can induce oxidative stress, inflammation, and tissue damage, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-(Pentafluorophenyl)propanoic acid is involved in several metabolic pathways, primarily those related to fatty acid metabolism. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of 3-(Pentafluorophenyl)propanoic acid with cofactors such as nicotinamide adenine dinucleotide (NAD+) also plays a crucial role in its metabolic processing .
Transport and Distribution
The transport and distribution of 3-(Pentafluorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, 3-(Pentafluorophenyl)propanoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Pentafluorophenyl)propanoic acid is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, 3-(Pentafluorophenyl)propanoic acid can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, affecting gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)propionic acid typically involves the reaction of pentafluorobenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where pentafluorobenzene reacts with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pentafluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of pentafluorophenyl ketones or carboxylic acids.
Reduction: Formation of pentafluorophenyl alcohols or aldehydes.
Substitution: Formation of various substituted pentafluorophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.
3-(Trifluoromethyl)propanoic acid: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in reactivity and applications
Uniqueness
3-(Pentafluorophenyl)propionic acid is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its interactions with biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAMYOFXGBJADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294523 | |
Record name | 3-(pentafluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-92-8 | |
Record name | 2002-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(pentafluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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